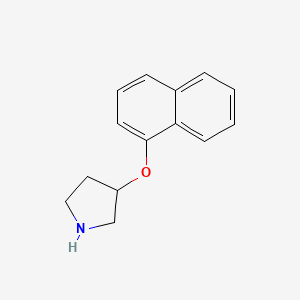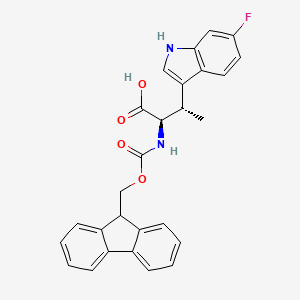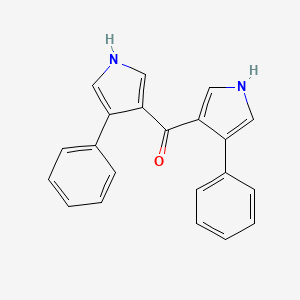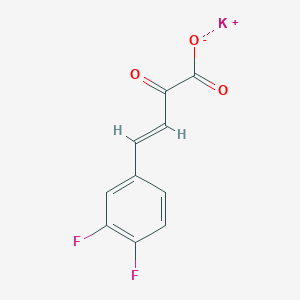
(E)-Hex-2-enyl lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Hex-2-enyl lactate is an organic compound that belongs to the class of esters. It is derived from hex-2-enol and lactic acid. This compound is known for its pleasant, fruity aroma, making it a valuable component in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-Hex-2-enyl lactate can be synthesized through the esterification of hex-2-enol with lactic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of hex-2-enol and lactic acid into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously distilled off to drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Hex-2-enyl lactate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or alcohols.
Applications De Recherche Scientifique
(E)-Hex-2-enyl lactate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s pleasant aroma makes it useful in studies related to olfactory receptors and scent perception.
Medicine: Research into its potential therapeutic effects, particularly in aromatherapy, is ongoing.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
Mécanisme D'action
The mechanism by which (E)-Hex-2-enyl lactate exerts its effects is primarily through its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its fruity aroma. Additionally, in biological systems, it may interact with various enzymes and proteins, influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl lactate: Another ester with a fruity aroma, commonly used as a solvent and in flavorings.
Methyl lactate: Similar in structure but with a methyl group instead of a hex-2-enyl group.
Butyl lactate: Used in similar applications but has a different scent profile.
Uniqueness
(E)-Hex-2-enyl lactate is unique due to its specific structure, which imparts a distinct fruity aroma that is highly valued in the flavor and fragrance industry. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
85554-71-8 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
[(E)-hex-2-enyl] 2-hydroxypropanoate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h5-6,8,10H,3-4,7H2,1-2H3/b6-5+ |
Clé InChI |
CLRYHPFNHRAPPN-AATRIKPKSA-N |
SMILES isomérique |
CCC/C=C/COC(=O)C(C)O |
SMILES canonique |
CCCC=CCOC(=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12051696.png)

![ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12051707.png)

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B12051727.png)

![6-(3,4-Dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12051738.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12051751.png)





